D-Iditol

描述

Historical Context and Discovery of this compound

This compound was first characterized in 1956 during enzymatic studies of polyol dehydrogenases, where it was identified as a substrate for this compound dehydrogenase (EC 1.1.1.15) in animal tissues. Early work by Shaw et al. demonstrated its role in the conversion of D-sorbose to this compound, laying the foundation for understanding its metabolic relevance. By 1999, Sasahara et al. isolated the yeast strain Rhodotorula rubra RY10 from miso paste, which efficiently converted D-sorbose to this compound in the presence of ethanol, achieving conversion rates exceeding 95% under optimized conditions. These discoveries positioned this compound as a key metabolite in fungal and microbial systems, with implications for biotechnological production.

Chemical Classification and Nomenclature of this compound

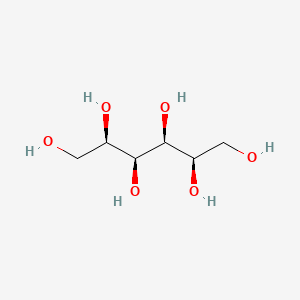

This compound belongs to the sugar alcohol (polyol) class, characterized by the reduction of the carbonyl group in monosaccharides to a hydroxyl group. Its systematic IUPAC name, (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol , reflects its stereochemical configuration. Alternative designations include:

As a member of the iditol family, it is stereoisomeric to L-iditol (CHEBI:18202) and shares structural similarities with sorbitol and mannitol.

Structural Isomerism and Stereochemistry of this compound

This compound’s structure features four chiral centers at C2, C3, C4, and C5, resulting in a specific absolute configuration of (2R,3S,4S,5R). This arrangement distinguishes it from:

- Sorbitol (D-glucitol): Differing at C2 and C4 configurations

- Mannitol : Varying at C2 and C5 positions

The molecule adopts a linear conformation in aqueous solutions, stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 76°C | |

| Boiling Point | 230°C | |

| Optical Rotation ($$[\alpha]_D$$) | +3° (C=1, H$$_2$$O) | |

| Water Solubility | 5 mg/mL |

Enantiomeric purity is critical for its biological activity, as L-iditol (CHEBI:18202) exhibits distinct metabolic roles in plants and bacteria.

Natural Occurrence and Distribution of this compound

This compound occurs naturally in:

- Fungal systems : Produced by Rhodotorula rubra and Saccharomyces cerevisiae strains during D-sorbose metabolism.

- Plants : Detected in trace amounts in Daucus carota (carrot) and Aeromonas veronii.

- Human metabolism : Accumulates in galactokinase deficiency disorders due to impaired galactose metabolism.

In microbial pathways, this compound serves as a substrate for This compound 2-dehydrogenase , which catalyzes its oxidation to D-sorbose in the pentose and glucuronate interconversion pathways (KEGG map 00040). This enzyme also participates in fructose and mannose metabolism, highlighting this compound’s role in carbon flux regulation.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336594, DTXSID401336595 | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to cream-colored solid; [Acros Organics MSDS] | |

| Record name | Iditol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |

| Record name | D-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25878-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24557-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iditol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024557797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iditol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibrinogens | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibrinogens | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iditol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82FOM4R7CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDITOL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8KW73WMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: D-Iditol is typically synthesized through the hydrogenation of glucose. The process involves the reaction of glucose with hydrogen under pressure and heating in the presence of a catalyst, such as nickel or ruthenium. This hydrogenation reaction converts glucose to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of epimerization and hydrogenation. A dextrose feed is first converted by epimerization to an iditol-enriched mixture of hexitols. This mixture is then hydrogenated in the presence of a dual-purpose catalyst to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, such as D-idose.

Reduction: It can be reduced to form other sugar alcohols.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used for reduction reactions.

Substitution: Various reagents, such as acyl chlorides and alkyl halides, can be used for substitution reactions.

Major Products Formed:

Oxidation: D-idose and other oxidized derivatives.

Reduction: Other sugar alcohols.

Substitution: Derivatives with substituted functional groups

科学研究应用

Pharmaceutical Applications

D-Iditol in Drug Formulations

this compound is widely used as a sweetener and stabilizer in pharmaceutical formulations. Its low-calorie profile makes it an attractive option for medications aimed at diabetic patients. It enhances the palatability of drugs, thereby improving patient compliance. For example, this compound has been utilized in formulations of liquid medications where taste masking is crucial.

Case Study: this compound as a Stabilizer

In a study published by Creative Enzymes, this compound 2-dehydrogenase was highlighted for its role in drug metabolism. This enzyme catalyzes the conversion of this compound to D-sorbose, which is significant in understanding metabolic pathways relevant to drug action and efficacy .

Biochemical Research

Enzymatic Reactions

this compound serves as a substrate in various enzymatic reactions, allowing researchers to investigate metabolic pathways and enzyme kinetics. For instance, studies have shown that this compound can be converted into other sugars through the action of specific dehydrogenases .

Table: Enzymatic Conversions Involving this compound

| Enzyme | Substrate | Products |

|---|---|---|

| This compound 2-dehydrogenase | This compound | D-sorbose, NADH |

| Sorbitol dehydrogenase | D-sorbitol | D-fructose |

Food Industry

Low-Calorie Sweetener

this compound is commonly used as a low-calorie sweetener in food products. Its ability to mimic the sweetness of sugar without the associated calories makes it popular among manufacturers of sugar-free and diabetic-friendly foods.

Case Study: Market Adoption

A market analysis indicated that products containing this compound have seen increased consumer acceptance due to rising health consciousness regarding sugar intake .

Cosmetic Formulations

Moisturizing Agent

In cosmetic applications, this compound is valued for its humectant properties, helping to retain moisture in skin care products. This enhances the texture and hydration of formulations.

Industrial Applications

Sustainable Chemical Production

this compound is used in the synthesis of specialty chemicals, providing an eco-friendly alternative to traditional petrochemical-derived compounds. Its role in producing biodegradable plastics is being explored as part of sustainable manufacturing practices.

Potential Antitumor Activity

Recent studies suggest that this compound may exhibit antitumor properties, making it a compound of interest in biomedical research . Its accumulation in certain metabolic disorders hints at its potential therapeutic roles.

作用机制

D-Iditol exerts its effects primarily through its role as a sugar alcohol. In biological systems, it can accumulate in cases of galactokinase deficiency, leading to various metabolic effects. It may also have potential antitumor activity, although the exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Physical Properties :

- Melting point: 76°C

- Boiling point: 230°C

- Density: 1.596 g/cm³

- Solubility: Highly water-soluble; soluble in DMSO and methanol .

Comparison with Similar Compounds

D-Iditol vs. L-Iditol (Enantiomeric Comparison)

This compound and L-Iditol are enantiomers with identical physical properties but distinct biochemical behaviors. Stereospecific enzymes like L-iditol dehydrogenase oxidize >90% of L-iditol but only 2–6% of this compound under standard conditions . This specificity is critical in analytical methods to distinguish between the two enantiomers in biological samples .

This compound vs. Dulcitol (Galactitol)

Dulcitol (galactitol), another hexitol (C₆H₁₄O₆), differs in stereochemistry and metabolic pathways. Unlike this compound, dulcitol is oxidized by Enzyme I, which shows minimal activity loss (10–20%) during storage, compared to the 90% activity loss observed for this compound-oxidizing Enzyme II . Dulcitol also exhibits distinct ADMET properties, including lower blood-brain barrier permeability and higher hepatic safety margins .

This compound vs. Sorbitol (D-Glucitol)

Sorbitol, a widely used sugar alcohol, shares the molecular formula C₆H₁₄O₆ but has a different stereochemical arrangement. While both compounds are involved in osmotic regulation, sorbitol is a key intermediate in the polyol pathway (glucose → sorbitol → fructose).

This compound vs. Xylitol

Xylitol (C₅H₁₂O₅), a pentitol, shares enzymatic degradation pathways with this compound. Both are substrates for Enzyme II , which loses >90% activity for this compound, D-talitol, D-gulitol, and xylitol after 16 days of storage . However, xylitol’s shorter carbon chain reduces its role in complex lipid signaling compared to this compound .

Structural and Functional Comparison Tables

Table 1: Physical and Chemical Properties

Table 2: Enzymatic Oxidation Rates

| Substrate | Enzyme I Activity Retention (%) | Enzyme II Activity Retention (%) |

|---|---|---|

| This compound | N/A | 10% |

| Dulcitol | 72–80% | N/A |

| Xylitol | N/A | 10% |

Key Research Findings

- Stereochemical Specificity : this compound resists oxidation by L-iditol dehydrogenase, making it a reliable marker for distinguishing enantiomers in chromatography .

- Metabolic Role : this compound is a degradation product of D-Ins(1,4,5)P₃ , a lipid signaling molecule in plants and animals .

- Enzyme Stability : Enzymes targeting this compound (e.g., Enzyme II) degrade rapidly during storage, unlike those acting on dulcitol .

生物活性

D-Iditol, also known as D-sorbitol, is a sugar alcohol that has garnered attention for its biological activity and potential therapeutic applications. This compound is primarily recognized as a fungal metabolite and plays significant roles in metabolic pathways. This article delves into the enzymatic activities associated with this compound, its metabolic implications, and its potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 182 g/mol. It is characterized by multiple hydroxyl groups, contributing to its solubility and reactivity in biological systems. The compound can be produced from D-sorbose through enzymatic reactions, particularly by the enzyme this compound 2-dehydrogenase (EC 1.1.1.15) .

Enzymatic Activity

This compound 2-dehydrogenase is a crucial enzyme that catalyzes the conversion of this compound to D-sorbose using NAD+ as a cofactor. This reaction not only facilitates the interconversion between these two sugar alcohols but also plays a role in broader metabolic pathways involving fructose and mannose metabolism . The systematic name for this enzyme is This compound: NAD+ 2-oxidoreductase , and it is pivotal in energy production within cells.

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Substrates | Products | Role in Metabolism |

|---|---|---|---|

| This compound 2-dehydrogenase | This compound + NAD+ | D-sorbose + NADH + H+ | Fructose and mannose metabolism |

| Xylitol dehydrogenase | Xylitol + NAD+ | L-xylulose + NADH | Pentose metabolism |

| L-glucitol dehydrogenase | L-glucitol + NAD+ | L-fructose + NADH | Fructose metabolism |

Biological Implications

This compound has been studied for its potential antitumor activity . Research indicates that it may exhibit cytotoxic properties against certain cancer cell lines, although further studies are needed to elucidate the mechanisms involved .

Additionally, this compound accumulates in conditions such as galactokinase deficiency, highlighting its role as an endogenous metabolite with implications in metabolic disorders . The regulation of its levels could provide insights into therapeutic strategies for managing such conditions.

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on various cancer cell lines, revealing that it may induce apoptosis through specific signaling pathways, although the exact mechanisms remain under investigation .

- Metabolic Disorders : In patients with galactokinase deficiency, elevated levels of this compound were observed, suggesting that monitoring this metabolite could aid in understanding disease progression and management strategies .

- Fungal Production : Research conducted by Sasahara et al. demonstrated the ability of Rhodotolura rubra RY10 to convert D-sorbose into this compound, emphasizing its potential industrial applications in bioconversion processes .

常见问题

Q. What ethical approvals are required for studies using this compound in animal models of metabolic disorders?

- Methodological Answer :

- Obtain IACUC approval for animal protocols, specifying this compound dosage, administration routes (e.g., oral vs. intravenous), and endpoints (e.g., blood glucose levels).

- Include justification for sample size and humane endpoints in the research proposal.

- Adhere to ARRIVE guidelines for reporting in vivo experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。